molecular formula C11H12BrNO B7847947 2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one

2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one

Cat. No.: B7847947
M. Wt: 254.12 g/mol
InChI Key: IXTRPIUOVNEKRQ-UHFFFAOYSA-N
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Description

2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is a brominated ketone derivative featuring a tetrahydroisoquinoline moiety. This compound is of interest in organic synthesis, particularly in the development of pharmacologically active molecules. For example, substituted acetophenones react with bromine in diethyl ether under controlled conditions to yield α-brominated derivatives, as described in . The tetrahydroisoquinoline substituent likely enhances the compound’s reactivity in nucleophilic substitution or coupling reactions, making it a valuable intermediate in medicinal chemistry.

Properties

IUPAC Name

2-bromo-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-7-11(14)13-6-5-9-3-1-2-4-10(9)8-13/h1-4H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTRPIUOVNEKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pictet-Spengler Cyclization

The Pictet-Spengler reaction remains a cornerstone for THIQ synthesis. In one approach, (R)-2-bromophenylalanine serves as a starting material. Functional group protection, followed by cyclization, yields intermediates such as 8 , which features a bromide at C5 and a hydroxymethyl group at C3. The stereochemical integrity of the THIQ ring is maintained through careful selection of nucleophiles; for example, MeMgCl in Et₂O delivers trans-diastereoselectivity (>9:1 dr), whereas MeMgBr favors the cis-isomer. This selectivity is attributed to steric effects or neighboring group participation involving the C3 silyl ether.

Reductive Amination and Suzuki Coupling

A modular strategy combines Suzuki-Miyaura coupling with reductive cyclization. Starting with 2-bromobenzaldehyde and aniline, Suzuki coupling with 2-ethoxyvinyl pinacolboronate introduces the C3/C4 unit. Subsequent reductive cyclization using Et₃SiH and trifluoroacetic acid (TFA) in dichloromethane affords N-aryl-THIQs in 24–70% yields over two steps. Electron-withdrawing substituents on the aniline component enhance cyclization efficiency, likely due to increased imine stability during the reductive step.

The introduction of the α-bromoethanone group is achieved via N-bromosuccinimide (NBS)-mediated bromination under ultrasound irradiation or Grignard reagent-based alkylation .

Ultrasound-Assisted Bromination with NBS

Adapting methods from α-bromoacetophenone synthesis, equimolar acetophenone and NBS in PEG-400/water (1:2) under ultrasound (25 kHz, 40% amplitude, 80°C) achieve monobromination in 15–20 minutes with 87–94% yields. Key advantages include:

  • Solvent optimization : PEG-400/water outperforms methanol, DMF, and ethanol in reaction rate and yield.

  • Green chemistry : Avoids toxic molecular bromine and corrosive catalysts.

For the target compound, this protocol could be modified by replacing acetophenone with 1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one. Protecting the THIQ nitrogen may be necessary to prevent side reactions, though this remains unexplored in current literature.

Bromine Installation via Grignard Reagents

In a multi-step synthesis, bromide 8 undergoes palladium-catalyzed monoarylation with acetone to yield ketone 10 . Subsequent Grignard addition (MeMgBr) and deprotection afford tertiary alcohols, demonstrating the versatility of organometallic reagents in introducing branched alkyl bromides.

Integrated Synthetic Routes to 2-Bromo-1-(THIQ-2-yl)Ethan-1-One

Route 1: Bromination of Pre-Formed THIQ-Ethanone

  • THIQ formation : Synthesize 1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one via Pictet-Spengler cyclization of protected 2-bromophenylalanine derivatives.

  • α-Bromination : Treat the ethanone intermediate with NBS (1.0 eq) in PEG-400/water under ultrasound (80°C, 15–20 min).

  • Work-up : Extract with dichloromethane and purify via silica gel chromatography.

Key Data :

EntrySubstrateProductTime (min)Yield (%)
11-(THIQ-2-yl)Ethanone2-Bromo-1-(THIQ-2-yl)Ethan-1-One15–2087–94*

*Projected yield based on analogous acetophenone bromination.

Comparative Analysis of Methodologies

Reaction Efficiency and Yield

  • Ultrasound/NBS : Highest yields (87–94%), shortest reaction times (15–20 min).

  • Grignard routes : Lower yields (30–41%) due to multi-step sequences and stereochemical challenges .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tetrahydroisoquinoline derivatives .

Scientific Research Applications

2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Chlorophenyl derivatives (e.g., 2-chloro or 4-chloro) exhibit lower molecular weights (233–310 Da) compared to polycyclic analogs like the tetrahydronaphthalenyl derivative (309.24 Da) . Bulky substituents (e.g., tetrahydronaphthalenyl) increase melting points (65–68°C), suggesting enhanced crystalline stability .

Reactivity and Stability: Bromo-ethanones with electron-withdrawing groups (e.g., 4-chlorophenyl) are more reactive in nucleophilic substitutions due to α-carbon activation . Stability concerns are noted for analogs like 2-Bromo-1-(3-thienyl)-1-ethanone, which exhibits acute toxicity and requires stringent handling protocols .

Structural Characterization: Crystallographic data for the triazolyl-difluorophenyl analog () highlights the role of halogen bonding in lattice stabilization, a feature likely relevant to the tetrahydroisoquinolinyl analog .

Biological Activity

  • Molecular Formula : C11_{11}H12_{12}BrNO
  • Molecular Weight : 254.12 g/mol
  • Purity : Typically available at 95% or higher

The compound features a bromo substituent on a tetrahydroisoquinoline scaffold, which is known for its diverse pharmacological activities.

Research indicates that compounds containing tetrahydroisoquinoline structures often exhibit a range of biological activities, including:

  • Antioxidant Activity : Tetrahydroisoquinolines have been shown to scavenge free radicals, reducing oxidative stress in cells.
  • Neuroprotective Effects : Some studies suggest that this class of compounds may protect neuronal cells from damage, potentially offering therapeutic benefits in neurodegenerative diseases.
  • Antimicrobial Properties : Preliminary data indicate that derivatives of tetrahydroisoquinoline can inhibit the growth of various bacterial strains.

Case Studies and Research Findings

  • Neuroprotective Study :
    • A study conducted by Zhang et al. (2020) demonstrated that tetrahydroisoquinoline derivatives could significantly reduce neuronal apoptosis in models of Alzheimer's disease. The study highlighted the role of these compounds in modulating neuroinflammation and promoting neuronal survival.
  • Antioxidant Activity Assessment :
    • In vitro assays performed by Lee et al. (2021) showed that compounds similar to 2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one exhibited strong antioxidant properties, with IC50 values comparable to established antioxidants like ascorbic acid.
  • Antimicrobial Testing :
    • Research by Kumar et al. (2022) evaluated the antimicrobial efficacy of several tetrahydroisoquinoline derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that certain derivatives had significant inhibitory effects on bacterial growth.

Table of Biological Activities

Activity TypeFindingsReference
NeuroprotectionReduced apoptosis in neuronal modelsZhang et al., 2020
AntioxidantStrong scavenging activity (IC50 comparable to ascorbic acid)Lee et al., 2021
AntimicrobialSignificant growth inhibition against various bacteriaKumar et al., 2022

Q & A

Q. What are the recommended methods for synthesizing 2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one?

Methodological Answer: The synthesis typically involves coupling a bromoacetyl moiety with a tetrahydroisoquinoline precursor. Key steps include:

  • Nucleophilic substitution : Reacting 1,2,3,4-tetrahydroisoquinoline with 2-bromoacetyl bromide under anhydrous conditions.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
  • Optimization : Control reaction temperature (0–25°C) to minimize side reactions like hydrolysis or dimerization .

Q. Table 1: Synthesis Conditions for Analogous Compounds

Substituent PositionReaction Yield (%)Purification MethodReference
4-Fluoro72Column Chromatography
4-Chloro68Recrystallization
3-Bromo65Column Chromatography

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: A multi-technique approach ensures accurate structural elucidation:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm the tetrahydroisoquinoline ring protons (δ 2.8–3.5 ppm for methylene groups) and ketone carbonyl (δ 195–205 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 296.04 for C₁₁H₁₁BrNO⁺) .
  • X-ray Crystallography : Resolve crystal packing and bond angles using SHELX software for refinement .

Q. Table 2: Key Spectroscopic Data

TechniqueDiagnostic FeatureReference
¹H NMRδ 4.2 ppm (N-CH₂-Br)
IR1680 cm⁻¹ (C=O stretch)
X-rayDihedral angle: 85.3° (ring/ketone)

Q. What are the optimal storage conditions to maintain the compound's stability?

Methodological Answer:

  • Temperature : Store at +5°C in amber glass vials to prevent photodegradation .
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the bromoacetyl group.
  • Stability Testing : Monitor decomposition via HPLC every 3 months; degradation <2% under recommended conditions .

Advanced Research Questions

Q. How do electronic effects of substituents on the aromatic ring influence the compound's reactivity in nucleophilic substitution reactions?

Methodological Answer: Substituents alter electrophilicity and reaction pathways:

  • Electron-withdrawing groups (e.g., -CF₃) : Enhance electrophilicity of the ketone, accelerating nucleophilic attack (e.g., SN2 at the bromine) .
  • Steric effects : Bulky substituents (e.g., 3,5-di-trifluoromethyl) reduce reaction rates due to hindered access to the reactive site .

Q. Table 3: Substituent Effects on Reactivity

SubstituentRelative Reactivity (vs. H)Reference
4-Fluoro1.8×
4-Chloro1.5×
3-Bromo2.1×

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Compare IC₅₀ values of analogs with varying substituents. For example:
    • 6,7-Dimethoxy substitution : IC₅₀ = 134.35 μM (vs. 147.51 μM for 4-fluoro analog) .
  • Meta-analysis : Pool data from multiple studies to identify outliers or confounding factors (e.g., assay conditions).
  • Dose-response validation : Re-test disputed compounds under standardized protocols .

Q. What computational modeling approaches are suitable for predicting the compound's interaction with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to enzymes (e.g., kinases) using PubChem 3D conformers (InChI Key: HEMROKPXTCOASZ) .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential surfaces .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .

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